molecular formula C18H21Cl2N3O2 B12634641 3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine CAS No. 921769-58-6

3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine

Cat. No.: B12634641
CAS No.: 921769-58-6
M. Wt: 382.3 g/mol
InChI Key: AAGOZTNAOZQMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine: is a chemical compound with the molecular formula C18H21Cl2N3O2 . It is a pyridazine derivative that has been studied for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine typically involves the reaction of 3,6-dichloropyridazine with 4-[2-(4-methoxyphenoxy)ethyl]piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate in a solvent mixture like dioxane and water at elevated temperatures (70-80°C) .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives .

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine involves its interaction with specific molecular targets. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine is unique due to its specific structure, which includes both a pyridazine ring and a piperidine moiety linked by a methoxyphenoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

921769-58-6

Molecular Formula

C18H21Cl2N3O2

Molecular Weight

382.3 g/mol

IUPAC Name

3,6-dichloro-4-[4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl]pyridazine

InChI

InChI=1S/C18H21Cl2N3O2/c1-24-14-2-4-15(5-3-14)25-11-8-13-6-9-23(10-7-13)16-12-17(19)21-22-18(16)20/h2-5,12-13H,6-11H2,1H3

InChI Key

AAGOZTNAOZQMEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCC2CCN(CC2)C3=CC(=NN=C3Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.